![molecular formula C7H11ClN2OSi B14399696 5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine CAS No. 88350-64-5](/img/structure/B14399696.png)
5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine is a chemical compound with the molecular formula C10H19ClN2O2Si2 and a molecular weight of 290.894 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring structure.
Méthodes De Préparation
The synthesis of 5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine typically involves the reaction of 5-chloropyrimidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified by distillation or recrystallization .
Analyse Des Réactions Chimiques
5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a building block for antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects. The exact pathways and molecular targets vary based on the specific context of its use .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine include:
5-Chloro-2,4-bis[(trimethylsilyl)oxy]pyrimidine: Another derivative with two trimethylsilyl groups, offering different reactivity and applications.
5-Chloropyrimidine: The parent compound, which lacks the trimethylsilyl group and has different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
88350-64-5 |
|---|---|
Formule moléculaire |
C7H11ClN2OSi |
Poids moléculaire |
202.71 g/mol |
Nom IUPAC |
(5-chloropyrimidin-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C7H11ClN2OSi/c1-12(2,3)11-7-9-4-6(8)5-10-7/h4-5H,1-3H3 |
Clé InChI |
WCVAWWYFFVUQRZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=NC=C(C=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14399616.png)
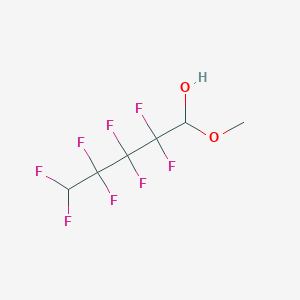
![4,4'-Dipropyl[1,1'-bi(cyclohexane)]-4-ol](/img/structure/B14399633.png)

![3,5-Dinitro-2-[(E)-{8-[(propan-2-yl)amino]quinolin-5-yl}diazenyl]benzonitrile](/img/structure/B14399645.png)
![4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14399651.png)
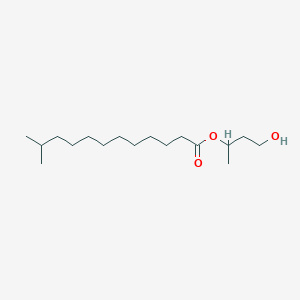
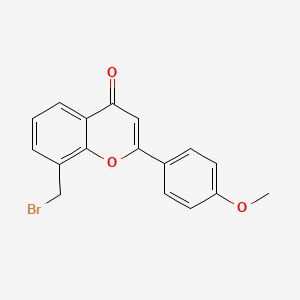
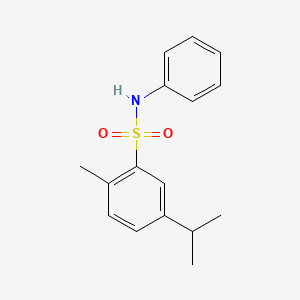
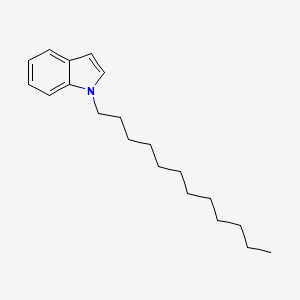

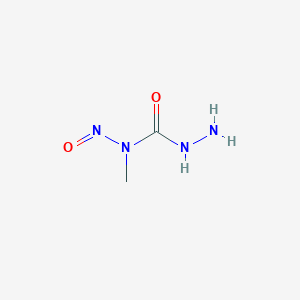
![(4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14399714.png)

